4-(2-methoxyethyl)aniline hydrochloride
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Overview
Description
4-(2-Methoxyethyl)aniline hydrochloride is an organic compound with the molecular formula C9H14ClNO. It is a derivative of aniline, where the aniline ring is substituted with a 2-methoxyethyl group at the para position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyethyl)aniline hydrochloride typically involves the reaction of 4-nitroaniline with 2-methoxyethanol in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out under reflux conditions, followed by the reduction of the nitro group to an amine group. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of catalytic hydrogenation for the reduction step and efficient separation techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent aniline derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Parent aniline derivative.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Methoxyethyl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethyl)aniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
4-Methoxyaniline: Similar structure but lacks the 2-methoxyethyl group.
2-Methoxyaniline: Substitution at the ortho position instead of the para position.
4-Ethoxyaniline: Ethoxy group instead of methoxy group.
Uniqueness: 4-(2-Methoxyethyl)aniline hydrochloride is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-methoxyethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5H,6-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWWMRBLHXSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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